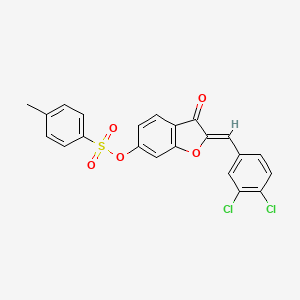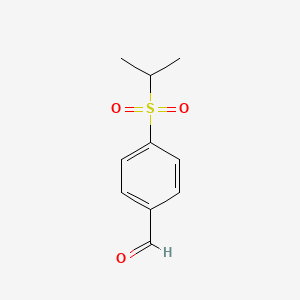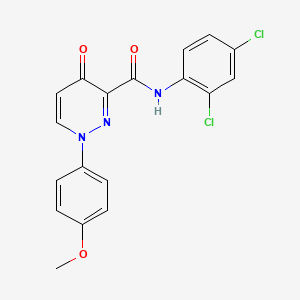![molecular formula C24H22ClN3O3 B12209109 5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12209109.png)
5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps. One common method involves the cyclization of semicarbazone derivatives . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as silver nanoparticles . The process may also involve heating and the use of reagents like Vilsmeier-Haack reagent (DMF + POCl3 or PCl5) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit enzymes involved in cell division, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Known for its antibacterial and antifungal properties.
5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine: Exhibits antimicrobial and antitubercular activities.
Pyrazolo[3,4-b]quinoline derivatives: These compounds have shown significant pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid stands out due to its unique combination of a quinoline moiety with a pyrazole ring, which imparts distinct biological activities and chemical reactivity . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H22ClN3O3 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
5-[3-(2-chloroquinolin-3-yl)-5-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H22ClN3O3/c1-15-6-4-8-16(12-15)20-14-21(28(27-20)22(29)10-5-11-23(30)31)18-13-17-7-2-3-9-19(17)26-24(18)25/h2-4,6-9,12-13,21H,5,10-11,14H2,1H3,(H,30,31) |
InChI Key |
AFSWDWGLKIEPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12209031.png)
![5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid](/img/structure/B12209035.png)


![2-chloro-N-[(2E)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12209043.png)
![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B12209050.png)
![9-(3,4-dimethoxyphenyl)-5-propanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12209055.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12209057.png)
![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12209069.png)

![2-phenyl-1,10b-dihydro-4'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2'-[1,3]thiazolidin]-4'-one](/img/structure/B12209085.png)

![N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12209092.png)
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12209095.png)
